molecular formula C8H7ClN2O B12104441 (5-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol

(5-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol

Cat. No.: B12104441
M. Wt: 182.61 g/mol
InChI Key: WCMYIUZBVXBUGS-UHFFFAOYSA-N
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Description

(5-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol is a chemical compound with the molecular formula C8H7ClN2O It is a derivative of pyrrolopyridine, characterized by the presence of a chloro substituent at the 5-position and a hydroxymethyl group at the 3-position of the pyrrolo[3,2-b]pyridine ring system

Preparation Methods

The synthesis of (5-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-1H-pyrrolo[3,2-b]pyridine.

    Reaction Conditions: The hydroxymethyl group is introduced through a formylation reaction, followed by reduction. Common reagents used in these steps include formaldehyde and reducing agents like sodium borohydride.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

(5-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: These reactions yield a variety of products, including aldehydes, carboxylic acids, and substituted pyrrolopyridines.

Scientific Research Applications

(5-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of kinase inhibitors, which are important in the treatment of various cancers.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for the development of anticancer drugs .

Comparison with Similar Compounds

(5-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol can be compared with other similar compounds, such as:

    5-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the hydroxymethyl group.

    5-Fluoro-1H-pyrrolo[3,2-b]pyridine: Fluoro substituent instead of chloro.

    5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol: Different position of the hydroxymethyl group.

    1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol: Lacks the chloro substituent.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

(5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol

InChI

InChI=1S/C8H7ClN2O/c9-7-2-1-6-8(11-7)5(4-12)3-10-6/h1-3,10,12H,4H2

InChI Key

WCMYIUZBVXBUGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC=C2CO)Cl

Origin of Product

United States

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